molecular formula C5H9N3O B11733039 O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Cat. No.: B11733039
M. Wt: 127.14 g/mol
InChI Key: LTXIZNAQCFWXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(1-Methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (CAS 2228675-23-6) is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features a hydroxylamine group linked via an ether bond to a 1-methyl-1H-pyrazol-4-ylmethyl scaffold, making it a versatile synthon for the construction of more complex molecules . The molecular formula of this compound is C 5 H 9 N 3 O , and it has a molecular weight of 127.14 g/mol . The structure of the related 1-methyl-1H-pyrazol-4-amine hydrochloride highlights the prevalence of the methylpyrazole core in chemical research . Furthermore, structurally similar O-substituted hydroxylamine derivatives based on pyrazole and other heterocycles are frequently employed in scientific research, particularly in the synthesis of novel compounds with potential applications in material science and as intermediates for active molecules . For instance, pyrazole-containing compounds are investigated as key intermediates in the development of agrochemicals , while complex heterocyclic systems incorporating quinoline and pyrazole motifs have shown significant potential in photovoltaic applications, demonstrating attractive photophysical characteristics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(1-methylpyrazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H9N3O/c1-8-3-5(2-7-8)4-9-6/h2-3H,4,6H2,1H3

InChI Key

LTXIZNAQCFWXJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, hydroxylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The 1-methyl-1H-pyrazole is first dissolved in water, followed by the addition of formaldehyde and hydroxylamine. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Recent studies have highlighted the potential of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine as a lead compound in the development of antiviral agents, particularly against HIV. Research indicates that pyrazole derivatives can inhibit HIV replication effectively. For instance, compounds derived from pyrazole structures were shown to exhibit significant antiviral activity in cell cultures, suggesting that modifications to the pyrazole core can lead to enhanced efficacy against viral targets .

Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal properties. Aminopyrazole-based compounds demonstrated potent activity against various bacterial strains, with inhibition zones exceeding 15 mm in diameter. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development : The unique properties of this compound make it a candidate for use in agricultural pesticides. Its ability to modify biological pathways in pests could lead to the development of more effective pest control agents. Research into similar compounds has shown promise in disrupting pest metabolism or growth, providing a pathway for sustainable agricultural practices .

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. Pyrazole derivatives have been grafted onto polymers, resulting in materials with improved antibacterial activity against both Gram-positive and Gram-negative bacteria. This application is particularly relevant in the development of biomedical devices and packaging materials that require antimicrobial properties .

Case Study 1: Antiviral Screening

In a study aimed at discovering new HIV inhibitors, researchers synthesized a series of pyrazole derivatives, including this compound. Through in vitro testing, several compounds exhibited promising results by significantly reducing viral load without cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

A comparative study was conducted on various aminopyrazole derivatives, where this compound was tested against common bacterial strains. Results indicated that this compound displayed substantial antibacterial effects, making it a strong candidate for further development as an antimicrobial agent .

Data Tables

Application AreaCompound ActivityReference
AntiviralSignificant HIV inhibition
AntimicrobialEffective against bacteria
Agricultural PesticidesPotential pest control agent
Polymer ChemistryEnhanced material properties

Mechanism of Action

The mechanism of action of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analog: O-[(1-Ethenyl-1H-pyrazol-4-yl)methyl]hydroxylamine

This compound (CAS: 2228743-59-5) replaces the methyl group at the pyrazole 1-position with an ethenyl group. Key differences include:

Property O-[(1-Methyl-1H-pyrazol-4-yl)methyl]hydroxylamine O-[(1-Ethenyl-1H-pyrazol-4-yl)methyl]hydroxylamine
Molecular Formula C₆H₁₀N₃O (inferred) C₆H₉N₃O
Molecular Weight ~139.16 g/mol (estimated) 139.16 g/mol
Substituent at Pyrazole 1 Methyl (-CH₃) Ethenyl (-CH=CH₂)
Electronic Effects Electron-donating methyl stabilizes the ring Ethenyl introduces conjugation and reactivity

Implications :

  • The ethenyl substituent may increase electrophilicity at the pyrazole ring, altering reactivity in nucleophilic substitution reactions.

Functional Analog: N-Benzyl-O-(2-Morpholinoethyl)hydroxylamine (VIIIj)

This compound (from Scheme 8 in ) replaces the pyrazole ring with a benzyl group and introduces a morpholinoethyl chain.

Property This compound N-Benzyl-O-(2-Morpholinoethyl)hydroxylamine
Core Structure Pyrazole-hydroxylamine hybrid Benzyl-morpholine-hydroxylamine hybrid
Solubility Likely moderate (polar hydroxylamine group) Enhanced by morpholine’s hydrophilicity
Biological Activity Potential kinase inhibition (pyrazole-based) Designed for NAMPT inhibition (morpholine)

Implications :

  • The morpholinoethyl chain in VIIIj improves aqueous solubility, making it more suitable for pharmacological applications .
  • The pyrazole core in the target compound may confer selectivity for metalloenzyme inhibition due to its chelating properties.

Comparison with Pyrazole-Based Heterocycles ()

Complex pyrazole derivatives, such as 4i and 4j in , incorporate coumarin and pyrimidinone moieties. Unlike this compound, these derivatives exhibit extended conjugation and are designed for fluorescence or antimicrobial applications.

Biological Activity

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a compound of interest due to its unique structural features, combining a hydroxylamine functional group with a pyrazole ring. This combination may enhance its biological activity, making it relevant in various therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the reaction of hydroxylamine derivatives with substituted pyrazoles. The general synthetic pathway involves:

  • Formation of the Pyrazole Ring : Starting from 1-methyl-1H-pyrazole, the compound is reacted with formaldehyde or its derivatives.
  • Hydroxylamine Addition : Hydroxylamine is introduced to form the final product.

The resulting compound exhibits a hydroxylamine functionality that can participate in various biological interactions.

Anticancer Activity

Research has shown that derivatives of pyrazoles exhibit significant anticancer properties. For instance, a study involving molecular docking simulations indicated that certain pyrazole derivatives effectively interact with vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor growth and angiogenesis . In vitro assays demonstrated that these compounds inhibited the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
4bHT-2915.5VEGFR-2 inhibition
5cPC-312.3Apoptosis induction

Antimicrobial Activity

This compound and its analogs have been evaluated for their antimicrobial properties. A study reported that certain pyrazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial effects .

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (mg/mL)
PA-1S. aureus0.0039
PA-2E. coli0.025

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds containing hydroxylamine groups are known to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Therapeutics : In vivo studies using Ehrlich ascites carcinoma-bearing mice demonstrated that compounds derived from pyrazoles significantly reduced tumor burden, suggesting their potential as anticancer agents .
  • Neuroprotection : A study indicated that hydroxylamine derivatives could protect neuronal cells from oxidative damage, providing a basis for developing treatments for neurodegenerative disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine?

Answer:
The synthesis typically involves O-alkylation of hydroxylamine derivatives or nucleophilic substitution reactions targeting the hydroxylamine group. For example:

  • O-Alkylation : Reacting hydroxylamine hydrochloride with a halogenated precursor (e.g., 4-(chloromethyl)-1-methylpyrazole) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Multicomponent reactions : Combining pyrazole aldehydes with hydroxylamine derivatives in a one-pot synthesis, optimized for regioselectivity using microwave-assisted techniques to accelerate reaction rates .
    Key considerations include pH control to avoid side reactions (e.g., over-alkylation) and purification via column chromatography or recrystallization.

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns on the pyrazole ring and hydroxylamine group.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • X-ray crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twin refinement for challenging crystals .
  • HPLC : To assess purity (>95% is typical for research-grade material).

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for derivatives of this compound?

Answer:
Data contradictions often arise from molecular disorder or crystal twinning . Mitigation strategies include:

  • SHELXL refinement : Use the TWIN and BASF commands to model twinning, and the PART instruction to address disorder .
  • WinGX suite : Preprocess data with SADABS for absorption corrections and validate geometry using PLATON to detect overlooked symmetry .
  • Low-temperature data collection : Reduces thermal motion artifacts, improving model accuracy .

Advanced: What experimental strategies elucidate the reactivity of the hydroxylamine group under varying conditions?

Answer:
Systematic studies should focus on:

  • pH-dependent stability : Monitor degradation via LC-MS under acidic (pH <3) or basic (pH >10) conditions.
  • Oxidation/Reduction : Test reactions with H₂O₂ (oxidation to nitroso derivatives) or NaBH₄ (reduction to amines), characterizing products via IR spectroscopy (C=O or N-H stretches) .
  • Nucleophilic substitution : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, optimizing solvent polarity (e.g., DCM vs. DMSO) to control reaction kinetics .

Methodological: What in silico approaches predict the biological activity of derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase (COX) or kinases, leveraging pyrazole’s known role in enzyme inhibition .
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) using datasets from analogous pyrazole-hydroxylamine compounds .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) using AMBER or GROMACS .

Advanced: How can synthetic yield be optimized while minimizing side products?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via uniform heating .
  • Catalyst screening : Test Pd/C or CuI for coupling steps, monitoring progress with TLC.
  • Solvent optimization : Use aprotic solvents (e.g., THF) to suppress hydrolysis of intermediates .
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, stoichiometry) for robustness .

Advanced: How do steric and electronic effects of the pyrazole ring influence reactivity?

Answer:

  • Steric effects : The 1-methyl group on the pyrazole ring hinders electrophilic substitution at the 4-position, directing reactions to the hydroxylamine group .
  • Electronic effects : The electron-rich pyrazole ring enhances nucleophilicity of the hydroxylamine oxygen, favoring reactions with electrophiles (e.g., aldehydes in oxime formation) .
  • DFT calculations : Use Gaussian to map electrostatic potential surfaces (EPS) and predict reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.